molecular formula C11H18O3 B2914460 methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate CAS No. 1190305-65-7

methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate

Cat. No. B2914460
Key on ui cas rn: 1190305-65-7
M. Wt: 198.262
InChI Key: HAAQXBYJIKIBOX-UHFFFAOYSA-N
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Patent
US08436005B2

Procedure details

A mixture of Example 1A (2.104 g, 15.00 mmol) and 5 drops of MeOH in dimethyl carbonate (12.7 mL, 151 mmol) was treated with sodium hydride (60% dispersion, 1.200 g, 30.0 mmol). The reaction was then refluxed for 2 hours before being cooled back to room temperature. The reaction was quenched with 2M HCl and extracted with ether, then chromatographed on silica gel (3 to 12% EtOAc-hexane, eluant) to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ 4.15 (m, 1H), 3.58 (s, 3H), 2.02 (m, 1H), 1.61-1.77 (m, 5H), 1.30-1.44 (m, 2H), 1.11 (s, 3H), 1.01 (s, 3H). MS (DCI+) m/z 216 (M+H)+.
Quantity
2.104 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:9].[C:11](=O)([O:14]C)[O:12][CH3:13].[H-].[Na+]>CO>[CH3:1][C:2]1([CH3:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]([C:11]([O:12][CH3:13])=[O:14])[C:3]1=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
2.104 g
Type
reactant
Smiles
CC1(C(CCCCC1)=O)C
Name
Quantity
12.7 mL
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 2M HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (3 to 12% EtOAc-hexane, eluant)

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C(CCCC1)C(=O)OC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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